Magnesate(2-),[[N,N'-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]](4-)]-,disodium, (OC-6-21)-
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Overview
Description
Magnesate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)- is a complex compound that belongs to the class of organometalates. It is characterized by the presence of magnesium coordinated with ethylenediaminetetraacetic acid (EDTA) ligands. This compound is known for its stability and versatility in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)- typically involves the reaction of magnesium salts with EDTA under controlled conditions. The reaction is carried out in an aqueous medium, where magnesium ions are chelated by the EDTA ligands to form the stable complex. The pH of the reaction mixture is carefully adjusted to ensure optimal chelation and stability of the complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity magnesium salts and EDTA, along with precise control of reaction parameters such as temperature, pH, and concentration. The final product is purified through filtration and crystallization techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Magnesate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)- undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The complex can participate in substitution reactions where ligands are replaced by other coordinating species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various chelating agents under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction can yield lower oxidation state species.
Scientific Research Applications
Magnesate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various analytical and synthetic procedures.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, including as a chelating agent for metal ion detoxification.
Industry: Utilized in the formulation of industrial cleaning agents and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of Magnesate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)- involves the chelation of metal ions by the EDTA ligands. This chelation process stabilizes the metal ions and prevents them from participating in unwanted side reactions. The molecular targets include various metal ions, and the pathways involved are primarily related to metal ion coordination and stabilization.
Comparison with Similar Compounds
Similar Compounds
- Zincate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)-
- Copperate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)-
- Ferrate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)-
Uniqueness
Magnesate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)- is unique due to its specific coordination with magnesium ions, which imparts distinct stability and reactivity compared to similar compounds with other metal ions. This uniqueness makes it particularly valuable in applications requiring high stability and specific metal ion interactions.
Properties
Molecular Formula |
C10H14MgN2NaO8+ |
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Molecular Weight |
337.52 g/mol |
IUPAC Name |
magnesium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate |
InChI |
InChI=1S/C10H16N2O8.Mg.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+2;+1/p-2 |
InChI Key |
ODIJDXMMSMDZBJ-UHFFFAOYSA-L |
Canonical SMILES |
C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].[Na+].[Mg+2] |
Origin of Product |
United States |
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